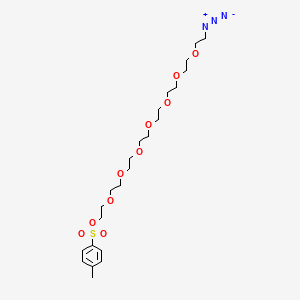

N3-PEG8-Tos

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N3-PEG8-Tos is a useful research compound. Its molecular formula is C23H39N3O10S and its molecular weight is 549.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Drug Delivery Systems

Enhanced Solubility and Bioavailability

N3-PEG8-Tos is primarily utilized in the formulation of PEGylated drugs. The polyethylene glycol (PEG) component significantly enhances the solubility and bioavailability of therapeutic agents. This is particularly beneficial for hydrophobic drugs that require improved pharmacokinetic properties to achieve effective concentrations in biological systems.

Table 1: Comparison of Drug Delivery Characteristics

| Characteristic | This compound | Conventional Drug Formulations |

|---|---|---|

| Solubility | High | Variable |

| Circulation Time | Prolonged | Short |

| Immunogenicity | Reduced | Increased |

| Target Specificity | High | Low |

Bioconjugation Techniques

Facilitation of Click Chemistry

The azide group in this compound allows it to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction enables the stable attachment of various biomolecules, including proteins and peptides, enhancing their therapeutic efficacy and stability .

Case Study: Antibody-Drug Conjugates (ADCs)

this compound has been successfully employed in the development of ADCs. By linking cytotoxic agents to antibodies via the azide moiety, researchers can achieve targeted delivery to cancer cells. This method minimizes off-target effects and reduces toxicity to healthy tissues. Studies have shown that ADCs utilizing this compound exhibit improved tumor targeting and therapeutic outcomes compared to traditional chemotherapeutics.

Applications in Nanotechnology

Nanoparticle Functionalization

this compound serves as an effective linker for functionalizing nanoparticles used in drug delivery systems. Its ability to form stable triazole linkages with alkyne-containing nanoparticles enhances their biocompatibility and circulation time within the body .

Table 2: Properties of Nanoparticles Functionalized with this compound

| Property | Functionalized Nanoparticles | Non-functionalized Nanoparticles |

|---|---|---|

| Stability | High | Moderate |

| Cellular Uptake | Enhanced | Lower |

| Targeting Efficiency | Improved | Standard |

Potential in Gene Therapy

Gene Delivery Vectors

The versatility of this compound extends to its application in gene therapy. By conjugating nucleic acids with this compound, researchers can create effective gene delivery vectors that enhance cellular uptake and expression of therapeutic genes. The azide functionality allows for simple conjugation with various nucleic acid structures, facilitating their use in therapeutic applications .

特性

分子式 |

C23H39N3O10S |

|---|---|

分子量 |

549.6 g/mol |

IUPAC名 |

2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C23H39N3O10S/c1-22-2-4-23(5-3-22)37(27,28)36-21-20-35-19-18-34-17-16-33-15-14-32-13-12-31-11-10-30-9-8-29-7-6-25-26-24/h2-5H,6-21H2,1H3 |

InChIキー |

RLYTUKAPGROZLK-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。